Cas no 1141015-48-6 (2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)-)

2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)-, is a specialized heterocyclic compound featuring a thiophene backbone substituted with a cyano group and a trifluoromethyl group at the 4- and 5-positions, respectively. The presence of these electron-withdrawing groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, while the cyano group offers versatility for further functionalization. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules. Its well-defined structure ensures consistent performance in synthetic applications.
2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)- structure
1141015-48-6 structure
Product Name:2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)-
CAS No:1141015-48-6
MF:C7H2F3NO2S
MW:221.156490802765
MDL:MFCD30833190
CID:5097613
PubChem ID:129899438
Update Time:2026-03-02

2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)-
    • 4-Cyano-5-(trifluoromethyl)thiophene-2-carboxylic Acid
    • BBJJZTNCCBOKGE-UHFFFAOYSA-N
    • 1141015-48-6
    • AKOS032952845
    • E72096
    • SCHEMBL21634045
    • SY278656
    • MFCD30833190
    • WS-03138
    • MDL: MFCD30833190
    • Inchi: 1S/C7H2F3NO2S/c8-7(9,10)5-3(2-11)1-4(14-5)6(12)13/h1H,(H,12,13)
    • InChI Key: BBJJZTNCCBOKGE-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)SC(C(F)(F)F)=C(C#N)C=1

Computed Properties

  • Exact Mass: 220.97583397g/mol
  • Monoisotopic Mass: 220.97583397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 89.3Ų

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Additional information on 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl)-

Introduction to 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl) (CAS No. 1141015-48-6)

2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl), identified by the CAS number 1141015-48-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives family, a class of molecules known for their diverse biological activities and structural versatility. The presence of functional groups such as the carboxylic acid moiety, cyano group, and trifluoromethyl substituent makes this compound a promising candidate for further exploration in drug discovery and development.

The structural features of 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl) contribute to its unique chemical properties and potential applications. The thiophene ring itself is a heterocyclic aromatic structure that is widely recognized for its role in various natural products and bioactive molecules. The carboxylic acid group at the 2-position enhances the compound's solubility in polar solvents and allows for further derivatization, while the cyano group at the 4-position introduces a polar and electron-withdrawing nature. Additionally, the trifluoromethyl group at the 5-position increases the metabolic stability of the molecule, a critical factor in drug design.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of functional groups in 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl) makes it an intriguing candidate for further pharmacological studies. Researchers have been exploring its interactions with biological targets such as enzymes and receptors, aiming to identify new therapeutic opportunities.

One of the most compelling aspects of this compound is its ability to modulate key biological pathways. For instance, studies have suggested that thiophene derivatives can interfere with the activity of enzymes involved in cancer cell proliferation. The cyano group and trifluoromethyl substituents may enhance binding affinity to target proteins, leading to more effective inhibition. Furthermore, the carboxylic acid moiety provides a site for further chemical modifications, allowing scientists to fine-tune the properties of the molecule for optimal pharmacological activity.

The synthesis of 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and functional group transformations are commonly used in its preparation. The efficiency of these synthetic routes is crucial for large-scale production and subsequent pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl). Molecular modeling studies have helped researchers predict its interactions with biological targets and optimize its pharmacokinetic properties. These computational tools are indispensable in modern drug discovery pipelines, enabling faster identification of promising candidates without extensive experimental screening.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For example, derivatives of thiophene can exhibit herbicidal or fungicidal activity when incorporated into crop protection agents. Additionally, these compounds may find applications in advanced materials where their structural rigidity and electronic properties contribute to enhanced performance.

In conclusion,2-Thiophenecarboxylic acid, 4-cyano-5-(trifluoromethyl) (CAS No. 1141015-48-6) represents a significant advancement in organic chemistry with potential implications for medicine and industry. Its complex structure and diverse functional groups make it a valuable tool for researchers seeking novel therapeutic agents or innovative materials. As scientific understanding continues to evolve,this compound will likely remain at the forefront of interdisciplinary research,driving new discoveries and applications.

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